
3-Chloro-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole
Overview
Description
3-Chloro-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole (CCMT) is a synthetic compound that belongs to the class of thiadiazole derivatives. It has been extensively studied for its various biological activities and potential applications in scientific research.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 3-Chloro-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. 3-Chloro-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole also inhibits the activity of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and cell survival. In addition, 3-Chloro-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole has been shown to activate the p53 pathway, which plays a critical role in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
3-Chloro-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, 3-Chloro-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole has been shown to induce apoptosis and inhibit cell cycle progression, leading to the inhibition of tumor growth. Inflammatory cells such as macrophages and neutrophils are also targeted by 3-Chloro-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole, leading to the reduction of pro-inflammatory cytokine production and the inhibition of inflammation. 3-Chloro-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole has also been shown to have antimicrobial activity against gram-positive bacteria, although the mechanism of action is not fully understood.
Advantages and Limitations for Lab Experiments
3-Chloro-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole has several advantages for lab experiments, including its high yield and purity, and its ability to target multiple signaling pathways and enzymes. However, 3-Chloro-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. In addition, 3-Chloro-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole may have off-target effects on other enzymes and signaling pathways, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for 3-Chloro-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole research, including the development of more potent and selective analogs, the exploration of its potential use in combination with other drugs, and the investigation of its potential use in other scientific research areas such as neurodegenerative diseases and metabolic disorders. In addition, the development of new methods for the delivery of 3-Chloro-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole to target cells and tissues may also enhance its therapeutic potential.
Scientific Research Applications
3-Chloro-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole has been studied for its potential applications in various scientific research areas such as cancer, inflammation, and infectious diseases. In cancer research, 3-Chloro-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Inflammation is another area where 3-Chloro-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole has been studied extensively, and it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-Chloro-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole has also been studied for its potential use as an antimicrobial agent, particularly against gram-positive bacteria.
properties
IUPAC Name |
3-chloro-5-(3-chloro-4-methylphenyl)sulfonyl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2S2/c1-5-2-3-6(4-7(5)10)17(14,15)9-12-8(11)13-16-9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQANPCOPUDTXMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=NC(=NS2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-6-ol](/img/structure/B3344892.png)

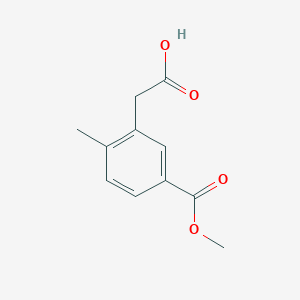
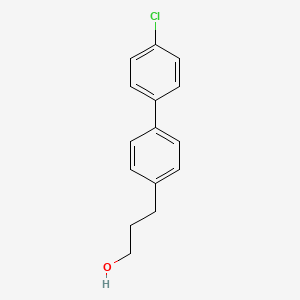



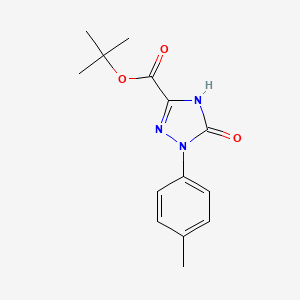

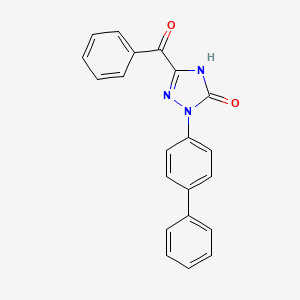

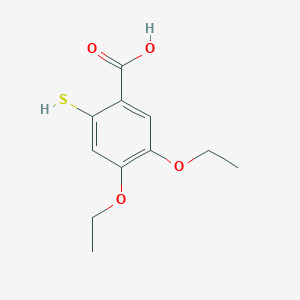
![4-Chloro-5-methyl-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B3344990.png)